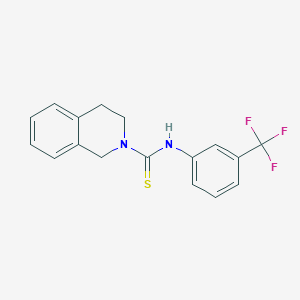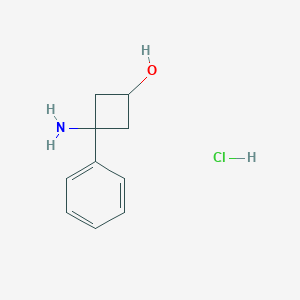
N-((4-(ジメチルアミノ)-6-メチルピリミジン-2-イル)メチル)-3,4-ジメチルベンゼンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide is a complex organic compound known for its unique chemical structure and diverse applications in various fields, including chemistry, biology, medicine, and industry. Its distinct molecular configuration allows it to undergo various chemical reactions, making it a versatile compound of interest for researchers.
科学的研究の応用
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide has extensive applications in scientific research:
Chemistry: : Used as a building block for the synthesis of more complex molecules, aiding in the development of new chemical entities.
Biology: : Serves as a probe for studying biochemical pathways, enzyme activities, and cellular processes.
Medicine: : Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: : Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide typically involves the following steps:
Formation of the Pyrimidine Core: : The starting materials, such as 4-(dimethylamino)-6-methylpyrimidine, are synthesized through condensation reactions involving appropriate aldehydes and amines under controlled conditions.
Sulfonamide Formation: : The pyrimidine core is then reacted with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.
Purification: : The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
For industrial-scale production, optimization of reaction conditions is crucial. This involves:
Catalysts: : Using efficient catalysts to increase reaction rates and yields.
Temperature Control: : Maintaining optimal temperatures to ensure maximum product formation.
Solvent Selection: : Choosing appropriate solvents to facilitate reactions and enhance product purity.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: : Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, often resulting in the reduction of specific functional groups.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, where various substituents are introduced into the molecule.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogenating agents, organometallic reagents.
Major Products
作用機序
The mechanism of action of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide involves:
Molecular Targets: : It may interact with specific enzymes, receptors, or proteins within biological systems, leading to modulation of their activities.
Pathways: : The compound can influence various biochemical pathways, potentially altering cellular functions or physiological responses.
類似化合物との比較
Compared to other sulfonamide and pyrimidine derivatives, N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide stands out due to its unique combination of structural features and functional groups.
Similar Compounds
Sulfanilamide: : A simpler sulfonamide with broad antibacterial properties.
Pyrimethamine: : A pyrimidine derivative used as an antimalarial drug.
Trimethoprim: : Another pyrimidine-based compound with antibiotic properties, often used in combination with sulfonamides.
特性
IUPAC Name |
N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-11-6-7-14(8-12(11)2)23(21,22)17-10-15-18-13(3)9-16(19-15)20(4)5/h6-9,17H,10H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOTXJFQFOWXJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC(=CC(=N2)N(C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-fluorophenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2416634.png)

![3-(2-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2416636.png)
![4-(methoxymethyl)-1-{1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2416637.png)
![(Z)-2-Cyano-3-[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2416638.png)




![N-methyl-N-({1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide](/img/structure/B2416647.png)
![N-[[(2R,3S)-1-Cyclopropyl-5-oxo-2-pyridin-4-ylpyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2416648.png)

![Ethyl 1-[morpholin-4-yl(phenyl)methyl]cyclohexane-1-carboxylate](/img/structure/B2416652.png)

